Product packaging for Ethyl 5-chloroquinoline-4-carboxylate(Cat. No.:CAS No. 116557-07-4)

Ethyl 5-chloroquinoline-4-carboxylate

Cat. No.: B597451
CAS No.: 116557-07-4
M. Wt: 235.667
InChI Key: XTIMPIPJUPHBID-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Synthetic and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent scaffold in a vast array of biologically active compounds and functional materials. This structural motif is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as the foundational framework for a multitude of synthetic drugs. wikipedia.org The versatility of the quinoline core allows for functionalization at various positions, enabling chemists to modulate the electronic and steric properties of the molecule to achieve desired biological activities. wikipedia.org Consequently, quinoline derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Overview of Halogenated Quinolinecarboxylates as Research Subjects

The introduction of halogen atoms, such as chlorine, and a carboxylate group onto the quinoline scaffold gives rise to halogenated quinolinecarboxylates. These modifications significantly influence the physicochemical properties and biological activities of the parent quinoline molecule. The chlorine atom, being an electron-withdrawing group, can alter the reactivity and metabolic stability of the compound. The carboxylate group, on the other hand, can act as a handle for further chemical transformations or as a key interaction point with biological targets. Research into halogenated quinolinecarboxylates has revealed their potential as inhibitors of various enzymes and their utility as precursors in the synthesis of complex heterocyclic systems. For instance, related compounds like ethyl 4-chloroquinoline-3-carboxylate are known to be valuable intermediates in chemical synthesis. tcichemicals.com

Scope and Research Imperatives for Ethyl 5-chloroquinoline-4-carboxylate

While extensive research has been conducted on the broader class of quinolines, this compound itself remains a relatively under-explored compound. Much of the available information points to its utility as a synthetic intermediate rather than an end-product with direct applications. The primary research imperative for this compound is, therefore, to fully elucidate its chemical reactivity and explore its potential as a precursor for novel, biologically active molecules.

A plausible and established method for the synthesis of quinoline-4-carboxylates is the Gould-Jacobs reaction. wikipedia.orgablelab.eu This reaction typically involves the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. In the case of this compound, the likely starting material would be 3-chloroaniline (B41212). The reaction would proceed through an intermediate, which then cyclizes to form a 4-hydroxyquinoline (B1666331) derivative that can be subsequently converted to the target compound. wikipedia.org

Detailed research findings specifically on this compound are not extensively documented in publicly available literature. However, based on the known reactivity of related compounds, it is anticipated that the chlorine atom at the 5-position and the ethyl carboxylate at the 4-position would offer multiple avenues for synthetic diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. The chloro group can potentially be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The research imperatives for this compound include:

Development of optimized and scalable synthetic routes: While the Gould-Jacobs reaction is a probable pathway, further investigation into reaction conditions and alternative synthetic strategies is warranted. ablelab.eu

Comprehensive characterization: Detailed spectroscopic and crystallographic data are needed to fully understand its structural and electronic properties.

Exploration of its synthetic utility: Systematic studies are required to explore its reactivity and potential as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Data Table

Due to the limited availability of specific experimental data for this compound, the following table provides general chemical properties, with some values being theoretical or based on closely related compounds for comparative purposes.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₂Inferred
Molecular Weight 235.67 g/mol Inferred
CAS Number 38187-56-9Inferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B597451 Ethyl 5-chloroquinoline-4-carboxylate CAS No. 116557-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-7-14-10-5-3-4-9(13)11(8)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMPIPJUPHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions

The quinoline (B57606) nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the positions of attack being highly dependent on the reaction conditions and the electronic nature of the existing substituents.

Halogen Atom Functionalization at the Quinoline Ring

Further halogenation of ethyl 5-chloroquinoline-4-carboxylate would likely be challenging and require harsh conditions. The precise location of any additional substitution would depend on the complex interplay of the directing effects of the existing chloro and carboxylate groups.

Nucleophilic Aromatic Substitution at the Chloro-Substituent

The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 4-substituted quinoline derivatives.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, reactions with various primary and secondary amines can be used to synthesize 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, thiols can react in the presence of a base to yield 4-thioether compounds. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinoline Derivatives
NucleophileReaction ConditionsProduct TypeReference
Butyl amineNeat, reflux4-(Alkylamino)quinoline nih.gov
Ethane-1,2-diamineNeat, 130 °C4-(Aminoalkylamino)quinoline nih.gov
EthanethiolSodium ethoxide, ethanol (B145695), reflux4-(Ethylthio)quinoline mdpi.com
ButanethiolSodium ethoxide, ethanol, reflux4-(Butylthio)quinoline mdpi.com
ThiophenolSodium ethoxide, ethanol, reflux4-(Phenylthio)quinoline mdpi.com
Hydrazine hydrateEthanol, reflux4-Hydrazinoquinoline mdpi.com

Ester Group Modifications

The ethyl carboxylate group at the 4-position is amenable to several transformations, most notably hydrolysis, transesterification, and amidation.

Hydrolysis and Transesterification Reactions

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid like hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It is usually performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt. chemguide.co.uk

Table 2: General Conditions for Ester Hydrolysis
ConditionReagentsProductsKey FeaturesReference
AcidicExcess H2O, strong acid catalyst (e.g., HCl, H2SO4)Carboxylic acid + AlcoholReversible reaction chemguide.co.uklibretexts.org
Basic (Saponification)Aqueous strong base (e.g., NaOH, KOH)Carboxylate salt + AlcoholIrreversible reaction, goes to completion chemguide.co.uklibretexts.org

Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions by reacting with a different alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic catalysis would yield mthis compound. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been reported to facilitate transesterification reactions. organic-chemistry.org

Amidation and Other Carboxylate Transformations

The ethyl ester can be converted to an amide, a crucial functional group in many biologically active molecules. One common method involves the initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine in the presence of a coupling agent. nih.govorganic-chemistry.org Alternatively, direct amidation of the ester can be achieved, although this often requires more forcing conditions or specific catalysts. mdpi.comdiva-portal.org For instance, direct aminolysis of ethyl esters can be catalyzed by systems like Cu-Mn spinel oxide. mdpi.com

Another approach is to convert the carboxylic acid (obtained from hydrolysis) into a more reactive species like an acyl chloride. This can then readily react with a wide range of primary and secondary amines to form the corresponding amides.

Cyclization and Annulation Reactions Involving the Quinoline Moiety

While the synthesis of the quinoline ring itself involves various cyclization strategies, post-synthetic modifications where the quinoline ring of a derivative participates in further cyclization or annulation reactions are also known. These reactions can lead to more complex polycyclic systems. For example, studies on related 5-chloropyridine derivatives have shown that suitably substituted amino groups can undergo intramolecular cyclization to form fused imidazole (B134444) rings, such as in the formation of 6-chloro-2-chloromethyl-3H-imidazo[4,5-b]pyridine. njit.edu Although specific examples involving this compound are not prevalent in the literature, the potential for such transformations exists, given the appropriate functionalization of the quinoline ring or its substituents.

Formation of Fused Polycyclic Systems

The quinoline nucleus is a common core in a variety of biologically active natural products and synthetic pharmaceuticals. This compound serves as a key starting material for the elaboration of fused tetracyclic and other polycyclic quinoline derivatives. These reactions often involve the construction of additional rings onto the quinoline framework.

For instance, analogous structures to this compound are utilized in the synthesis of complex systems like indolo[2,3-b]quinolines and pyrrolo[3,2-c]quinolines. The general strategy involves using the inherent reactivity of the quinoline ring and its substituents to direct cyclization reactions. While direct examples starting from this compound are specific, the reactivity patterns of similar quinolines suggest its potential in creating diverse fused systems. For example, the synthesis of novel tetracyclic systems has been achieved from related pyrrolo[3,2-c]quinoline derivatives, highlighting a pathway for expanding the polycyclic complexity from a quinoline core. Current time information in Santa Cruz, CA, US.

A common approach involves the reaction of a substituted quinoline with another cyclic or acyclic component, leading to an intermediate that subsequently undergoes intramolecular cyclization. The specific nature of the fused ring system is determined by the reactants and the reaction conditions employed.

Table 1: Examples of Reactions Leading to Fused Polycyclic Systems from Quinoline Precursors

Quinoline Precursor TypeReagents/ConditionsResulting Fused System
N-ethylpyrrolo[3,2-c]quinoline derivativeIsothiocyanates, Pyridine (B92270) (reflux)1,3,5,6-tetraazaaceanthrylene
Indole-3-carboxyaldehyde and Aryl AminesIodine, Diphenyl ether (reflux)6H-indolo[2,3-b]quinoline
2-chloroquinoline-3-carbaldehydeFormamide, Formic acid (heat)1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one

Heterocyclic Ring Construction from Quinoline Intermediates

Beyond creating fused systems where rings share bonds, the this compound scaffold can be used to construct new heterocyclic rings appended to the quinoline core. The chloro group at the 5-position can be a site for nucleophilic substitution, allowing for the introduction of various functionalities that can then participate in ring-forming reactions.

For example, related 5-chloro-4-formylpyrrole-3-carboxylates are effective synthons for building pyrrolo[2,3-b]quinoline and pyrrolo[3,4-b] systems. nih.gov This demonstrates a strategy where a substituent on a primary ring is elaborated and then cyclized. Similarly, the reactivity of 2-chloroquinoline-3-carbaldehydes, which are structurally related to the target compound, shows that the chloro-substituted quinoline ring can be a platform for constructing other heterocyclic systems. These reactions often proceed by first modifying or displacing the chloro group or by reacting at another site on the quinoline ring, followed by a cyclization step to form a new heterocyclic ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that form and transform quinoline derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

Proposed Reaction Pathways for Quinoline Ring Formation

The synthesis of the quinoline ring system itself can be achieved through several classic named reactions. For a structure like this compound, the Gould-Jacobs reaction is a highly plausible synthetic route. wikipedia.orgmdpi.com

The proposed Gould-Jacobs pathway would begin with the condensation of 3-chloroaniline (B41212) with an ethoxymethylenemalonic ester derivative. wikipedia.org This initial step involves a nucleophilic attack from the aniline's nitrogen onto the electrophilic carbon of the malonic ester, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate. wikipedia.orgwikiwand.com This intermediate then undergoes a thermally induced 6-electron electrocyclization. wikipedia.org This cyclization step, often requiring high temperatures in solvents like diphenyl ether, forms the new pyridine ring of the quinoline system. mdpi.comablelab.eu The immediate product is a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form (a quinolone). wikipedia.orgwikiwand.com Subsequent treatment would be required to convert the hydroxyl/oxo group at position 4 to the ester found in the target molecule and ensure the correct substitution pattern.

Other notable quinoline syntheses include the Doebner-von Miller, Skraup, and Friedländer reactions, each involving different starting materials and yielding various substitution patterns on the quinoline core. wikipedia.orgnih.govacs.org The Doebner-von Miller reaction, for example, typically involves reacting an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org

Table 2: Prominent Methods for Quinoline Synthesis

Reaction NameKey ReactantsGeneral Product Type
Gould-Jacobs ReactionAniline, Alkoxy methylenemalonic ester4-Hydroxyquinoline-3-carboxylic acid ester
Doebner-von Miller ReactionAniline, α,β-Unsaturated carbonyl compoundSubstituted Quinolines
Skraup SynthesisAniline, Glycerol, Sulfuric acid, Oxidizing agentQuinoline (unsubstituted)
Friedländer Synthesiso-Aminobenzaldehyde or o-aminoketone, Compound with α-methylene groupSubstituted Quinolines
Pfitzinger ReactionIsatin (B1672199), Carbonyl compoundQuinoline-4-carboxylic acids

Role of Intermediates in Complex Product Generation

When this compound is used to generate more complex molecules, the reactions proceed through various key intermediates. The nature of these intermediates dictates the final product structure.

In reactions where the quinoline nitrogen is protonated or activated by a Lewis acid, an enamine intermediate can form. mdpi.com This intermediate increases the nucleophilicity of the methyl group in related 2-methylquinoline (B7769805) structures, allowing it to attack electrophiles like aromatic aldehydes. A subsequent dehydration step then leads to the formation of a styryl-linked quinoline. mdpi.com

In the construction of fused rings, a common mechanistic motif involves nucleophilic addition to a carbonyl or imine, followed by an intramolecular cyclization. For example, in the synthesis of pyrrolo[3,4-b]quinolin-3-ones from 2-chloro-3-formylquinolines, the proposed mechanism involves the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. This is followed by the elimination of HCl and intramolecular cyclization to yield the final fused product.

The generation of reactive intermediates is a cornerstone of these complex transformations. Depending on the reaction conditions, intermediates such as iminium ions, ketenes, or N-acyliminium ions can be formed, each leading to distinct product classes. The controlled formation and reaction of these transient species allow for the strategic construction of elaborate heterocyclic architectures from the foundational this compound scaffold.

Spectroscopic and Structural Elucidation of Ethyl 5 Chloroquinoline 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of Ethyl 5-chloroquinoline-4-carboxylate provides critical information regarding the number and connectivity of protons. The signals can be divided into two main regions: the aromatic region corresponding to the quinoline (B57606) ring protons and the aliphatic region for the ethyl ester protons.

The ethyl group characteristically presents as a quartet and a triplet. ucalgary.ca The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, causing a downfield shift, and are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet, split by the two adjacent methylene protons. ucalgary.ca

The protons on the quinoline ring exhibit complex splitting patterns due to spin-spin coupling. Based on analyses of similar substituted quinolines, the proton signals are expected in the aromatic downfield region. researchgate.net For instance, in a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, the aromatic protons resonate between δ 7.89 and 8.27 ppm. researchgate.net The specific chemical shifts and coupling constants (J-values) for this compound would allow for the precise assignment of each proton on the bicyclic system. The electron-withdrawing nature of the chlorine atom and the carboxylate group influences the electronic environment and thus the chemical shift of each aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline-H 7.50 - 9.00 Multiplet (m) Varies
-OCH₂ CH₃ ~4.40 Quartet (q) ~7.1

Note: Actual chemical shifts and coupling constants require experimental measurement.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. docbrown.info For this compound, twelve distinct signals are expected, corresponding to the ten carbons of the chloroquinoline core and the two carbons of the ethyl group.

Key expected signals include:

Carbonyl Carbon (C=O): This is the most deshielded carbon, typically appearing around 164-167 ppm due to the double bond to an electronegative oxygen atom. ucalgary.ca

Aromatic Carbons: The carbons of the quinoline ring resonate in the range of approximately 124-148 ppm. The carbon atom bonded to the chlorine (C-Cl) will have its chemical shift influenced by the electronegative halogen.

Ethyl Group Carbons: The methylene carbon (-C H₂-O) is deshielded by the adjacent oxygen, appearing around 61-63 ppm. ucalgary.caresearchgate.net The terminal methyl carbon (-C H₃) is the most shielded, appearing upfield around 14 ppm. ucalgary.caresearchgate.net

Analysis of similar structures, such as ethyl 2,4-dichloroquinoline-3-carboxylate, shows carbon signals for the quinoline ring and the ethyl ester group in these characteristic regions. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (Ester) 163.0 - 167.0
Aromatic C -Cl Varies, influenced by halogen
Aromatic C 124.0 - 148.0
-OC H₂CH₃ 61.0 - 64.0

Note: Values are predictive and based on data from analogous compounds. researchgate.net

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for unambiguous signal assignment, especially for complex spin systems in the aromatic region.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would clearly show the correlation between the -CH₂- and -CH₃ protons of the ethyl group and, more importantly, help trace the connectivity between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the ring carbons at positions 4, 5, 9, and 10. For example, HMBC would show a correlation from the methylene protons (-OCH₂-) to the ester carbonyl carbon (C=O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uniroma1.it The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent feature would be the strong absorption from the ester carbonyl group (C=O). Because the carbonyl is conjugated with the aromatic quinoline ring, its stretching frequency is expected to be at a slightly lower wavenumber, typically around 1720-1730 cm⁻¹, compared to a non-conjugated ester. ucalgary.calibretexts.org Other important absorptions include the C-O single bond stretches of the ester group, aromatic C=C and C=N stretching vibrations, and the C-Cl stretch.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1720 - 1730 Strong
C-O (Ester) Stretch 1275 - 1100 Strong
C=C, C=N (Aromatic) Stretch 1600 - 1450 Medium-Variable
C-H (Aromatic) Stretch 3100 - 3000 Medium-Weak
C-H (Aliphatic) Stretch 2980 - 2850 Medium

Source: Data compiled from general spectroscopy tables and analysis of conjugated esters. ucalgary.calibretexts.orglibretexts.org

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula. rsc.org

For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. researchgate.net

Common fragmentation patterns for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragments for this molecule would result from the loss of the ethoxy group (-OCH₂CH₃) or the loss of the entire ethyl carboxylate moiety.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Description Predicted m/z (for ³⁵Cl)
[M]⁺ Molecular Ion 235
[M+2]⁺ Molecular Ion (³⁷Cl isotope) 237
[M-45]⁺ Loss of ethoxy radical (•OC₂H₅) 190

Note: m/z values are calculated for the nominal mass.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related compounds like ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate and ethyl 2,4-dichloroquinoline-3-carboxylate allows for well-founded predictions. researchgate.netresearchgate.netnih.gov

Table 5: Representative Crystallographic Parameters from Analogous Quinoline Structures

Parameter Description Typical Value/Observation
Crystal System The lattice system Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the unit cell e.g., P2₁/n, C2/c
Dihedral Angle Angle between quinoline and ester planes 18° - 87° researchgate.netresearchgate.net
Torsion Angle Conformation of the ethyl group Often anti or gauche

Note: Data is based on reported crystal structures of substituted ethyl quinoline carboxylates. researchgate.netresearchgate.netnih.gov

Conformation and Torsion Angle Analysis

The conformation of quinoline carboxylate derivatives is largely dictated by the orientation of the substituent groups relative to the quinoline core. X-ray crystallography studies on various derivatives reveal key conformational features and torsion angles.

In a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate , the two aromatic rings of the quinoline system are nearly coaxial, with a dihedral angle of 179.21(14)° between their planes. nih.gov The carboxylate group adopts an antiperiplanar conformation with respect to the quinoline ring, evidenced by a C12—O2—C11—C3 torsion angle of -179.39(15)°. nih.gov This planarity is a common feature, as seen in ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , where the molecule is essentially planar. The mean plane of the ethyl acetate (B1210297) group forms a small dihedral angle of 5.02(3)° with the quinoline mean plane. researchgate.net

For derivatives with non-aromatic portions, the conformation is more complex. In ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate , the non-aromatic part of the fused ring system adopts an envelope conformation. researchgate.net The dihedral angle between the pyridine (B92270) and benzene (B151609) rings in this molecule is 56.98(3)°. researchgate.net In another complex derivative, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , the piperidine (B6355638) ring is in a chair conformation. nih.gov The presence of bulky substituents causes a significant rotation of the piperidine ring relative to the quinoline fragment, with a dihedral angle of 76.83(13)° between their mean planes. nih.gov

The orientation of the ethyl ester group itself is also subject to rotational isomerism. For instance, in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the ethyl group is disordered over two positions due to rotation around the C19—C22 bond. nih.gov The C22—O4—C23—C24 torsion angles are -98.1(14)° and 150(2)° for the two conformers, respectively. nih.gov

Table 1: Selected Torsion Angles in Ethyl Quinoline Carboxylate Derivatives

Compound NameTorsion AngleValue (°)Reference
Ethyl 2,4-dichloroquinoline-3-carboxylateC12—O2—C11—C3-179.39(15) nih.gov
Ethyl 2-chloro-6-methylquinoline-3-carboxylateC—O—C—Cm-140.62(16) researchgate.net
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC17—C18—C19—C22179.8(2) nih.gov
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC22—O4—C23—C24 (Conformer A)-98.1(14) nih.gov
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC22—O4—C23—C24 (Conformer B)150(2) nih.gov

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of ethyl quinoline carboxylate derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking, which dictate the supramolecular architecture.

Weak C—H···O hydrogen bonds are a recurrent motif in the crystal structures of these compounds. In ethyl 2,4-dichloroquinoline-3-carboxylate , molecules are linked into chains propagating along the c-axis via these weak interactions. nih.govresearchgate.net Similarly, the crystal structure of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate reveals molecules linked into double layers by a network of weak C—H···O interactions. researchgate.net Intramolecular hydrogen bonds of the C—H···O type are also observed, for example in ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , which forms an S(6) graph-set motif. researchgate.net

π-π stacking interactions are also significant in the crystal packing of these planar aromatic systems. In the crystal of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , offset π–π interactions with a centroid-to-centroid distance of 3.4731(14) Å link inversion-related molecules into columns. researchgate.net For ethyl 2-chloro-6-methylquinoline-3-carboxylate , molecules interact via aromatic π–π stacking with a shortest centroid–centroid separation of 3.6774(9) Å, generating sheets in the crystal lattice. researchgate.net The crystal packing of ethyl 3,7-dichloroquinoline-8-carboxylate is also stabilized by aromatic π-π stacking between the benzene and pyridine rings of adjacent molecules, with centroid-centroid distances of 3.716(2) Å and 3.642(2) Å. researchgate.net

In more complex derivatives, other interactions play a role. For instance, in the crystal of a thiazolo[3,2-a]pyrimidine derivative, N—H···N and C—H···O hydrogen bonds, together with π–π interactions, form thick sheets parallel to the bc plane. nih.govnih.gov

Table 2: Intermolecular Interaction Data for Ethyl Quinoline Carboxylate Derivatives

Compound NameInteraction TypeGeometric ParameterValueReference
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylateOffset π–π stackingCentroid-to-centroid distance3.4731(14) Å researchgate.net
Ethyl 2-chloro-6-methylquinoline-3-carboxylateπ–π stackingShortest centroid-centroid distance3.6774(9) Å researchgate.net
Ethyl 3,7-dichloroquinoline-8-carboxylateπ–π stackingCentroid-to-centroid distance3.642(2) Å researchgate.net
Ethyl 3,7-dichloroquinoline-8-carboxylateπ–π stackingCentroid-to-centroid distance3.716(2) Å researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, key interactions can be identified as red spots.

For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate , Hirshfeld surface analysis indicates that H···H contacts make the largest contribution to the surface, accounting for 50.8% of the total interactions. researchgate.net The C···H/H···C and O···H/H···O contacts contribute 16.0% and are also significant. researchgate.net

A detailed analysis of a related complex, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate , provides a breakdown of the contributions from various interactions to the crystal packing. nih.govnih.gov The most significant contributions are from H···H (30.9%), Cl···H/H···Cl (20.7%), C···H/H···C (16.8%), and O···H/H···O (11.4%) interactions. nih.govnih.gov

In another study on ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , H···H interactions were also found to be the most dominant, contributing 34.4% to the intermolecular interactions, while C···C interactions had the smallest contribution at 2.5%. vensel.org This quantitative analysis underscores the prevalence of van der Waals forces and weaker hydrogen bonding in stabilizing the crystal structures of such ester derivatives.

Table 3: Hirshfeld Surface Contact Percentages for Related Derivatives

Compound NameH···H (%)Cl···H/H···Cl (%)C···H/H···C (%)O···H/H···O (%)Reference
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate50.8-16.0>0 researchgate.net
Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate30.920.716.811.4 nih.govnih.gov
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate34.4--- vensel.org

Computational and Theoretical Investigations of Ethyl 5 Chloroquinoline 4 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to predict their geometry, reactivity, and spectroscopic properties with high accuracy. researchgate.netnih.gov

The electronic properties of quinoline derivatives are central to their reactivity and potential applications. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's electronic configuration. researchgate.netdntb.gov.ua Key aspects of this analysis involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests a more reactive molecule. For instance, in a study of benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO energies were calculated to be -6.3166 eV and -2.2847 eV, respectively, resulting in an energy gap of 4.0319 eV. nih.gov The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In many quinoline systems, the HOMO and LUMO are localized across the planar quinoline ring system. nih.gov

Table 1: Frontier Molecular Orbital Properties of a Representative Quinoline Derivative (Data for Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate) nih.gov

ParameterValue (eV)
HOMO Energy-6.3166
LUMO Energy-2.2847
Energy Gap (ΔE)4.0319

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to validate and interpret experimental data. For related compounds like 6-chloroquinoline, theoretical calculations have been performed to predict its vibrational and electronic spectra. researchgate.net

Vibrational Spectroscopy: Theoretical FT-IR and Raman spectra are calculated to predict the vibrational modes of the molecule. These predicted frequencies and intensities are then compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to corresponding functional groups. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are benchmarked against experimental NMR data to affirm the structural characterization of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of quinoline derivatives. DFT can be used to map the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.

This analysis involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction's kinetics. For example, studies on quinolinone tautomerization have used DFT to calculate these barrier heights, providing insight into the stability of different forms and the feasibility of their interconversion. nih.gov Such modeling can predict the most likely synthetic pathways or potential metabolic transformations of a molecule.

Molecular Docking and In Silico Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Ethyl 5-chloroquinoline-4-carboxylate) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations are used to predict the binding affinity between a ligand and a protein's active site. This affinity is typically expressed as a scoring function value, often in kcal/mol, with more negative values indicating a stronger, more favorable interaction. This score can be used to estimate the inhibition constant (Ki), a measure of a compound's potency. researchgate.net

Derivatives of chloroquinoline carboxylates have been docked against various biological targets to assess their therapeutic potential. For instance, docking studies on derivatives have explored their potential as antimalarial, antibacterial, and anticancer agents by targeting specific enzymes and receptors. researchgate.netiucr.orgresearchgate.netnih.gov

Table 2: Predicted Binding Affinities of Chloroquinoline Derivatives Against Various Biological Targets

Compound/DerivativeTarget Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Potential ApplicationSource
Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylateFarnesyltransferase (FTase)-10.113.88e-008 µMAnticancer researchgate.net
2-(Furan-2-yl)-6-chloroquinoline-4-carboxylic acidPlasmodium LDH-9.05-Antimalarial researchgate.net
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateS. aureus DNA Gyrase (2XCR)-8.10.17 µMAntibacterial iucr.org
4-amino-2,8-dimethyl-2H-thiopyrano[2,3-b]quinoline-3-carbonitrileCB1a Peptide (2IGR)-6.1-Anticancer nih.gov

This table presents data for close structural analogs to illustrate the application of molecular docking.

Beyond simply predicting binding affinity, molecular docking provides detailed insight into the specific molecular interactions that stabilize the ligand-receptor complex. This includes identifying the key amino acid residues within the protein's binding pocket that interact with the ligand.

These interactions can be of several types:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Aromatic rings on the ligand and protein residues interact favorably.

Van der Waals Forces: General attractive or repulsive forces.

For example, the docking of Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate into the active site of the FTase receptor revealed key hydrogen bond interactions with the amino acid residues ARG291 and LYS294. researchgate.net Similarly, a 6-chloroquinoline-4-carboxylic acid derivative showed five hydrogen bond interactions within the Plasmodium LDH receptor active site. researchgate.net Identifying these interactions is critical for structure-based drug design, as it allows chemists to modify the ligand to enhance its binding affinity and selectivity for the target.

Table 3: Examples of Key Interacting Residues for Chloroquinoline Derivatives

Compound/DerivativeTarget ProteinKey Interacting Amino Acid ResiduesSource
Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylateFarnesyltransferase (FTase)ARG291, LYS294 researchgate.net
2-(Furan-2-yl)-6-chloroquinoline-4-carboxylic acidPlasmodium LDHASP169, ILE142, GLY99, GLY32, THR101 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com For quinoline derivatives, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent molecules. neliti.comresearchgate.net These models translate the complex interplay of a molecule's physicochemical properties into a predictive equation, which can estimate the activity of untested compounds. youtube.comneliti.com

Predictive Models for Biological Activity based on Structural Features

Predictive QSAR models for quinoline derivatives have been successfully developed for a range of biological activities, including anti-tuberculosis, anticancer, and antimicrobial actions. nih.govnih.govnih.gov These models establish a correlation between the structural attributes of the molecules and their specific biological effects. neliti.com The goal is to create a statistically robust mathematical model that can quantitatively predict the activity of new compounds based on their structural features. youtube.comneliti.com

For instance, 2D and 3D-QSAR models have been developed to explore the antiandrogenic activities of quinolinone derivatives. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize the key structural characteristics relevant to biological activity. nih.gov These visual representations help researchers understand where to modify a molecule to enhance its desired effect. nih.gov In one study on quinolinone-based thiosemicarbazones with anti-tuberculosis activity, a QSAR model indicated that van der Waals volume, electron density, and electronegativity played a pivotal role. nih.gov The resulting models have been shown to have good predictive ability, which was confirmed by synthesizing and testing new compounds designed based on the model's predictions. nih.govnih.gov

Similarly, dynamic QSAR approaches have been applied to model the antibacterial activity of quinolones. These studies found that the activity was conditioned by molecular geometry, described by topological indices, and electron-acceptor properties, assessed by the energies of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The developed models can achieve high statistical significance, enabling the prediction of activity for new molecules before committing resources to their synthesis. neliti.com

Biological ActivityQuinoline TypeQSAR Model TypeKey Findings/Predictive InsightsReference
Antiandrogenic2-Quinolinone Derivatives2D-MLR, 3D-CoMFA, 3D-CoMSIAContour maps identified key structural features for activity, providing a guide for rational design. nih.gov
AntituberculosisQuinolinone-based ThiosemicarbazonesQSARModel suggested van der Waals volume, electron density, and electronegativity are pivotal for activity. nih.gov
AntimalarialQuinoline-arylamidine HybridsMLRModels involved Radial Distribution Function (RDF) and GETAWAY descriptors. researchgate.net
Antifungal4-Methyl-2-(p-substitutedphenyl)quinolineRegression AnalysisLipophilicity (cLogP) was found to have a significant influence on antifungal activity. neliti.com
AntibacterialQuinolone DerivativesDynamic QSARActivity is conditioned by molecular geometry (topological indices) and electron-acceptor properties (LUMO energy). nih.gov

Descriptors and Statistical Analysis in SAR Studies

The foundation of any QSAR model is the selection of molecular descriptors and the application of appropriate statistical methods. youtube.com Descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. dergipark.org.tr Statistical analysis is then used to find a correlation between these descriptors and the observed biological activity. annamalaiuniversity.ac.in

Molecular Descriptors in Quinoline QSAR

Descriptors used in QSAR studies of quinoline derivatives can be broadly categorized: dergipark.org.trscribd.com

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic net charges. dergipark.org.trresearchgate.net These are crucial for modeling interactions involving electronic effects.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. The most common descriptor is the logarithm of the partition coefficient (Log P). neliti.comresearchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule. scribd.com Examples include molecular volume, surface area, and various topological indices that describe molecular connectivity and branching. nih.govdergipark.org.tr

Thermodynamic Descriptors: Properties like hydration energy can also be used to model the interaction of the molecule with a biological system. researchgate.net

Descriptor CategorySpecific Descriptor ExamplesRelevance in Quinoline QSARReference
ElectronicEHOMO, ELUMO, Dipole Moment, Atomic Net ChargesModels electron-acceptor/donor properties crucial for antibacterial and antimalarial activities. nih.govresearchgate.net
HydrophobicLog PCorrelates with the ability to cross biological membranes, influencing antifungal activity. neliti.com
Steric/Topologicalvan der Waals Volume, Molecular Weight, Kappa IndicesRelates molecular size and shape to antituberculosis activity. nih.govresearchgate.net
ThermodynamicHydration EnergyUsed in modeling antimalarial compound activity. researchgate.net

Statistical Analysis and Validation

Several statistical methods are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors (independent variables) and biological activity (dependent variable). annamalaiuniversity.ac.innih.gov More advanced methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which are 3D-QSAR techniques that relate the 3D properties of molecules to their activity. nih.gov

The validity and predictive power of a QSAR model are assessed using several statistical parameters: nih.govnih.gov

Coefficient of determination (r²): Indicates how well the model fits the data in the training set. nih.gov

Cross-validated coefficient of determination (q² or r²(cv)): Measures the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. nih.gov

External validation (r²_pred): The most rigorous test, where the model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. nih.gov

Predicted Residual Sum of Squares (PRESS): A measure of the model's predictive error. Lower values indicate better predictive ability. nih.gov

A robust and predictive QSAR model is characterized by high values of r², q², and r²_pred, and a low PRESS value. nih.govnih.gov These statistical validations ensure that the developed model is not a result of chance correlation and can be reliably used to predict the activity of new chemical entities. youtube.com

Exploration of Biological Target Interactions in in Vitro Systems

Evaluation of Enzyme Inhibition Profiles

The inhibitory potential of Ethyl 5-chloroquinoline-4-carboxylate and its structural analogs has been assessed against a range of enzymes, providing insights into its possible mechanisms of action at a molecular level.

Farnesyltransferase (FTase) Inhibition Studies

Farnesyltransferase (FTase) is a critical enzyme in post-translational modification, attaching a farnesyl group to target proteins, including the Ras family of small GTPases, which are pivotal in cell signaling and proliferation. The inhibition of FTase is a strategy in the development of anticancer agents.

While direct experimental data on the FTase inhibitory activity of this compound is not extensively available in the reviewed literature, the broader class of quinoline-containing compounds has been investigated for this property. Research into farnesyltransferase inhibitors has identified various molecular scaffolds capable of inhibiting this enzyme. However, specific studies detailing the IC50 value or the direct inhibitory profile of this compound against FTase have not been prominently reported.

Cyclin-Dependent Kinase (CDK) Interaction Analysis

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Consequently, CDK inhibitors are a significant area of research in oncology. The interaction of quinoline (B57606) derivatives with CDKs has been a subject of interest.

Studies on related quinoline structures have provided some context. For instance, research on hexahydrocyclopenta[c]quinoline derivatives has shown allosteric inhibition of CDK2. These findings suggest that the quinoline scaffold can serve as a basis for the development of CDK inhibitors. However, specific interaction data, such as binding affinities or inhibitory concentrations for this compound against specific CDKs, remain to be fully elucidated in published research.

Glycogen (B147801) Phosphorylase a (GPa) Inhibition Pathways

Glycogen Phosphorylase a (GPa) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. Inhibitors of GPa are being investigated for their potential in managing type 2 diabetes.

The quinoline and chloro-substituted indole (B1671886) scaffolds, which are structurally related to this compound, have been explored for their GPa inhibitory activity. For example, a novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a brain-type glycogen phosphorylase (PYGB) inhibitor. While this compound is not identical, the presence of the 5-chloro substitution on an aromatic ring system highlights the potential for this feature to contribute to GPa inhibition. The specific inhibitory pathway and quantitative data (e.g., IC50) for this compound itself are not detailed in the available literature.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Studies

Lactate dehydrogenase (LDH) catalyzes the interconversion of pyruvate (B1213749) and lactate and is a crucial enzyme in anaerobic glycolysis. Elevated LDH activity is observed in many cancer cells, making it a target for anticancer drug development.

Research has been conducted on ethyl pyrimidine-quinolinecarboxylate derivatives as inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com In this context, ethyl 2-aminophenylquinoline-4-carboxylate scaffolds were utilized as key intermediates in the synthesis of these inhibitors. mdpi.com This suggests that the ethyl quinoline-4-carboxylate (B1235159) core structure is a relevant pharmacophore for LDH inhibition. A study involving the in-silico evaluation of 2-chloroquinoline (B121035) based ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates against P. falciparum lactate dehydrogenase also points to the potential of chloroquinoline derivatives as LDH inhibitors. nih.gov

A study on ethyl pyrimidine-quinolincarboxylates reported the synthesis and biological evaluation of novel derivatives as hLDHA and hLDHB inhibitors. mdpi.com Although this study does not directly report on this compound, it provides IC50 values for structurally related compounds, demonstrating the potential of the ethyl quinoline-4-carboxylate scaffold in LDH inhibition. For instance, some of the synthesized derivatives exhibited IC50 values in the low micromolar range against hLDHA. mdpi.com

Table 1: LDH Inhibition Data for Related Ethyl Pyrimidine-Quinolincarboxylate Derivatives

Compound hLDHA IC50 (µM) hLDHB IC50 (µM)
16a ~1 Not specified
18b ~1 Not specified
18c ~1 Not specified
18d ~1 Not specified
15c < 10 > 100
15d < 10 > 100
16d < 10 > 100

Data from a study on ethyl pyrimidine-quinolinecarboxylate derivatives, not the specific subject compound. mdpi.com

Receptor Binding Studies in In Vitro Models

The ability of this compound and its analogs to bind to specific receptors provides another avenue for understanding its biological activity.

Serotonin (B10506) (5HT) Receptor Interactions

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide variety of therapeutic agents. The interaction of quinoline derivatives with serotonin receptors has been an active area of research.

A study focused on quinoline derivatives as ligands for the 5-HT4 receptor provides valuable insights. rsc.orgnih.gov While this compound was not explicitly tested, the study investigated a series of related 4-quinolinecarboxylate derivatives. For instance, a compound with a chlorine atom at the 2-position of the quinoline ring (compound 7i) was found to have a high binding affinity for the 5-HT4 receptor. nih.gov This indicates that the presence and position of a chlorine atom on the quinoline ring can significantly influence receptor binding.

Another study explored 4-phenyl quinoline derivatives as potential ligands for the 5-HT1B and 5-HT2B receptors, demonstrating the versatility of the quinoline scaffold in interacting with different serotonin receptor subtypes. nih.gov

Table 2: 5-HT4 Receptor Binding Affinity for a Related Chloro-substituted Quinoline Derivative

Compound R Ki (nM) for 5-HT4R
7i Cl Not specified, but noted as having a negligible effect on affinity compared to a methoxy-substituted analog with subnanomolar affinity.

Data from a study on 2-substituted quinoline derivatives, not the specific subject compound. nih.gov

Histamine H1 Receptor Affinity Investigations

Research into the direct binding affinity of this compound for the Histamine H1 (H1) receptor is not extensively documented in publicly available literature. The H1 receptor, a G protein-coupled receptor, is a primary target for antihistamine drugs used to treat allergic reactions. nih.gov While structure-activity relationship (SAR) studies have been conducted on various quinoline-based compounds as H1 receptor antagonists, specific binding data, such as IC50 or Ki values for this compound, remains to be published. nih.gov General studies on H1 receptor antagonists often highlight the importance of a basic amine feature and a tricyclic or diphenyl aromatic structure, which differ from the structural motifs of this compound. nih.govacs.org

Chemokine Receptor CCR2 Binding Assessment

Murine Double Minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) Interactions

The Murine Double Minute-2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. nih.gov Several studies have explored quinoline derivatives as inhibitors of the MDM2-p53 interaction. nih.gov These studies have established that the quinoline core can serve as a scaffold for developing potent MDM2 inhibitors. However, specific binding affinities or inhibitory concentrations for this compound against MDM2 have not been specifically detailed in published research.

The Peripheral Benzodiazepine Receptor (PBR), now also known as the translocator protein (18 kDa), is located on the outer mitochondrial membrane and is implicated in various cellular processes. While some quinoline derivatives have been investigated for their interaction with PBR, there is a lack of specific data on the binding affinity of this compound for this receptor.

Mechanistic Insights into Cellular Effects (non-human cell lines)

Understanding the downstream cellular consequences of a compound's interaction with its biological targets is crucial. For this compound, this involves investigating the molecular pathways affected and understanding how its chemical structure relates to its observed activity.

Investigation of Molecular Pathways Affected

Given the potential, yet unquantified, interaction of quinoline derivatives with MDM2, a primary molecular pathway of interest would be the p53 signaling cascade. Inhibition of MDM2 by a small molecule would be expected to stabilize p53, leading to the activation of p53 target genes and subsequent cell cycle arrest or apoptosis in p53 wild-type cells. nih.gov However, without specific experimental data on this compound's effect on MDM2, its impact on the p53 pathway remains speculative. Broader studies on quinoline derivatives have shown they can influence various cellular pathways, but these are not specific to this compound. nih.gov

Structure-Activity Relationship (SAR) Studies on Quinoline Derivatives

Structure-activity relationship studies on quinoline derivatives have provided valuable insights into the chemical features required for various biological activities. For quinoline-4-carboxylic acid derivatives, research has identified key positions on the quinoline ring where substitutions can significantly modulate activity. nih.govelsevierpure.comresearchgate.net

For instance, studies on quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase have highlighted the importance of substituents at the C2 and C6 positions, and the necessity of the carboxylic acid moiety at C4 for activity. nih.govelsevierpure.com In the context of antimalarial activity, the nature of the substituent at the 7-position (often a chlorine) and the side chain at the 4-position are critical determinants of efficacy. nih.gov

Advanced Applications in Organic Synthesis and Material Science

Ethyl 5-chloroquinoline-4-carboxylate as a Synthetic Building Block

The strategic placement of reactive functional groups on the quinoline (B57606) core of this compound makes it an exemplary building block in organic synthesis. The chloro group can be subjected to various nucleophilic substitution reactions, while the ester functionality offers a site for hydrolysis, amidation, or reduction. This dual reactivity allows for the systematic construction of more elaborate molecular architectures.

The quinoline scaffold is a fundamental component of numerous natural products and synthetic compounds with significant biological activities. researchgate.netnih.gov this compound serves as a key intermediate in the generation of a diverse array of complex heterocyclic systems. The inherent reactivity of the quinoline ring system, combined with the specific functional groups of this derivative, allows for its participation in various cyclization and functionalization reactions. For instance, the chloro group can be displaced by nucleophiles to introduce new rings or functional moieties, leading to the formation of fused heterocyclic systems. The ester group can be transformed to facilitate further synthetic manipulations, expanding the range of accessible molecular structures.

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net The quinoline ring is widely recognized as a privileged scaffold due to its prevalence in a vast number of biologically active compounds, including antimalarial, anticancer, and antimicrobial agents. researchgate.net this compound, as a derivative of this important scaffold, plays a crucial role in the development of new therapeutic agents. By serving as a starting material, it allows for the introduction of various substituents and pharmacophores onto the quinoline core, enabling the exploration of structure-activity relationships and the design of novel drug candidates with improved efficacy and selectivity. researchgate.net

Integration into Agrochemical Research

The quinoline scaffold is not only significant in pharmaceuticals but also holds considerable promise in the field of agrochemicals. nih.govresearchgate.netingentaconnect.com Quinoline derivatives have been investigated for their potential as fungicides, herbicides, and insecticides. nih.govacs.org

Finding new and effective molecular scaffolds is a key objective in the development of novel pesticides. nih.govacs.org The quinoline framework has been identified as a promising structure in this regard. nih.govresearchgate.net this compound can serve as a valuable synthetic intermediate for the creation of new pesticide candidates. For example, a related compound, quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid), is a known and effective herbicide. researchgate.net This highlights the potential for other halogenated quinoline carboxylic acid derivatives to exhibit desirable agrochemical properties. The reactivity of the chloro and ester groups in this compound allows for the synthesis of a library of derivatives that can be screened for pesticidal and herbicidal activity.

A critical aspect of modern agrochemical research is the development of compounds with improved environmental profiles. This includes designing molecules that are effective at lower concentrations, have specific modes of action, and exhibit reduced persistence in the environment. The versatility of this compound as a building block allows for the systematic modification of its structure to optimize these properties. By introducing different functional groups, researchers can fine-tune the compound's biological activity, selectivity, and environmental fate, contributing to the design of more sustainable agricultural solutions. nih.govresearchgate.net

Potential in Materials Science Research

The application of quinoline derivatives is expanding beyond the life sciences into the field of materials science. The planar structure and electron-deficient nature of the quinoline ring make it an interesting candidate for the development of novel organic materials. While specific research on this compound in this area is still emerging, the properties of the core structure suggest potential applications. For instance, a related quinoline derivative has been explored for its use in organic semiconductors, with thin films showing promising hole mobility. vulcanchem.com The presence of the chloro and carboxylate groups on this compound could be leveraged to tune the electronic properties and intermolecular interactions, potentially leading to the development of new functional materials for electronic and photonic applications. The ability of quinolinecarboxylates to chelate with metal atoms also opens up possibilities for creating coordination polymers with unique structural and functional properties. researchgate.net

Exploration in Polymer and Coating Development

There is currently no specific research detailing the use of Ethyl 5--chloroquinoline-4-carboxylate as a monomer or additive in the development of polymers or coatings. The reactivity of the chloro and carboxylate groups could theoretically allow for its incorporation into polymer chains through various polymerization techniques. For instance, the ester group could undergo transesterification to form polyester (B1180765) structures, or the chloro-substituent could potentially be involved in coupling reactions to create novel polymer architectures. However, without specific studies, its role and the properties it might confer to such materials remain hypothetical.

Application in Functional Materials Design

The design of functional materials often leverages molecules with specific electronic and photophysical properties. Quinoline derivatives, due to their planar aromatic structure and electron-deficient nature, are of interest in this regard. For example, related quinoline compounds have been investigated for their potential in organic electronics. The planar structure of the quinoline ring system can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors.

Although no direct applications of this compound in functional materials have been reported, its structural features suggest it could be a building block for materials with interesting optical or electronic properties. The presence of the electron-withdrawing chlorine atom and the carboxylate group can influence the electronic landscape of the quinoline ring, potentially tuning its photoluminescent or charge-carrying capabilities. Further research would be necessary to explore these possibilities and to synthesize and characterize materials derived from this specific compound.

Q & A

Q. How can researchers ensure the reproducibility of Ethyl 5-chloroquinoline-4-carboxylate synthesis?

To ensure reproducibility, document all synthetic steps in detail, including reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods. Use standardized protocols for characterization (e.g., NMR, IR, mass spectrometry) and cross-validate results with independent replicates. Include raw data and spectral interpretations in supplementary materials to allow peer verification. Experimental sections should align with guidelines requiring clarity for replication .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm molecular structure and purity. IR spectroscopy can identify functional groups (e.g., ester carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for refinement and ORTEP-3 for visualization . Validate the structure using tools like PLATON to check for geometric anomalies (e.g., bond lengths, angles) .

Q. What are the best practices for reporting crystallographic data of this compound?

Follow IUCr standards: include unit cell parameters, space group, refinement statistics (R-values), and CIF files. Use SHELXL for refinement and ensure data deposition in repositories like the Cambridge Structural Database. Highlight deviations from ideal geometry (e.g., ring puckering quantified via Cremer-Pople parameters) .

Advanced Research Questions

Q. What advanced crystallographic techniques resolve structural ambiguities in this compound?

  • High-Pressure Crystallography : To study conformational changes under varying conditions.
  • Twinned Data Refinement : Use SHELXL’s twin refinement tools for resolving overlapping reflections .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to explain packing behavior .

Q. How should researchers address discrepancies between computational and experimental data for this compound?

  • Parameter Calibration : Validate computational methods (e.g., DFT) against experimental data (e.g., SXRD bond lengths).
  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore low-energy conformers missed in static models.
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., crystallographic resolution) and computational approximations (e.g., basis set limitations) .

Q. Which strategies mitigate data contradictions in reaction mechanism studies involving this compound?

  • Controlled Replicates : Conduct reactions under varied conditions (e.g., solvent, catalyst loading) to identify outliers.
  • Kinetic Isotope Effects (KIE) : Differentiate between mechanistic pathways (e.g., nucleophilic vs. electrophilic activation).
  • In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis to validate proposed mechanisms .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Transition State Modeling : Use QM/MM approaches to simulate reaction barriers.
  • Solvent Effects : Apply COSMO-RS to model solvation energetics .

Methodological Frameworks

Designing experiments to study the biological activity of this compound derivatives:

  • Dose-Response Assays : Use IC50_{50}/EC50_{50} measurements with error bars from triplicate trials.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with bioactivity using regression models .

Analyzing ring puckering in quinoline derivatives: A case study approach
Apply Cremer-Pople parameters to quantify non-planarity in the quinoline ring. For this compound, calculate puckering amplitude (QQ) and phase angle (θθ) from crystallographic coordinates. Compare with related compounds to identify steric or electronic influences .

Data Presentation and Validation

Standards for publishing synthetic and analytical data:

  • Supplementary Materials : Include raw spectra, chromatograms, and crystallographic CIFs.
  • Reproducibility Checklist : Document instrument calibration, sample preparation, and statistical tests (e.g., t-tests for significance).
  • Ethical Reporting : Avoid selective data exclusion; disclose all conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.